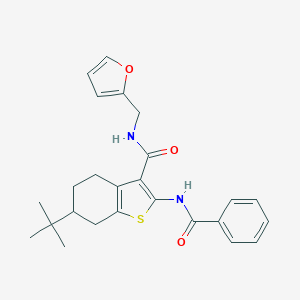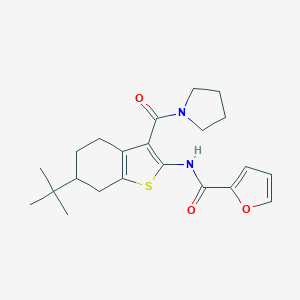![molecular formula C16H15N5O3S2 B289493 N-{4'-methyl-2-[(4-nitrophenyl)amino]-4,5'-bi-1,3-thiazol-2'-yl}propanamide](/img/structure/B289493.png)
N-{4'-methyl-2-[(4-nitrophenyl)amino]-4,5'-bi-1,3-thiazol-2'-yl}propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{4'-methyl-2-[(4-nitrophenyl)amino]-4,5'-bi-1,3-thiazol-2'-yl}propanamide, also known as MNBPT, is a biologically active compound that has gained attention for its potential use in scientific research. This molecule is a member of the thiazole family, which is known for its diverse biological activities.
Mechanism of Action
The mechanism of action of N-{4'-methyl-2-[(4-nitrophenyl)amino]-4,5'-bi-1,3-thiazol-2'-yl}propanamide is not fully understood. However, studies have shown that N-{4'-methyl-2-[(4-nitrophenyl)amino]-4,5'-bi-1,3-thiazol-2'-yl}propanamide can inhibit the activity of certain enzymes involved in cancer cell growth and inflammation. N-{4'-methyl-2-[(4-nitrophenyl)amino]-4,5'-bi-1,3-thiazol-2'-yl}propanamide may also induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
N-{4'-methyl-2-[(4-nitrophenyl)amino]-4,5'-bi-1,3-thiazol-2'-yl}propanamide has been shown to have a range of biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory properties, N-{4'-methyl-2-[(4-nitrophenyl)amino]-4,5'-bi-1,3-thiazol-2'-yl}propanamide has been shown to have antioxidant activity. N-{4'-methyl-2-[(4-nitrophenyl)amino]-4,5'-bi-1,3-thiazol-2'-yl}propanamide may also have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One advantage of using N-{4'-methyl-2-[(4-nitrophenyl)amino]-4,5'-bi-1,3-thiazol-2'-yl}propanamide in lab experiments is its high purity, which allows for accurate and reproducible results. Additionally, N-{4'-methyl-2-[(4-nitrophenyl)amino]-4,5'-bi-1,3-thiazol-2'-yl}propanamide has been shown to have low toxicity, making it a safer alternative to other compounds used in scientific research. However, one limitation of using N-{4'-methyl-2-[(4-nitrophenyl)amino]-4,5'-bi-1,3-thiazol-2'-yl}propanamide in lab experiments is its limited solubility in water, which may affect its bioavailability.
Future Directions
There are several future directions for the use of N-{4'-methyl-2-[(4-nitrophenyl)amino]-4,5'-bi-1,3-thiazol-2'-yl}propanamide in scientific research. One potential application is in the development of new anti-cancer drugs. Additionally, N-{4'-methyl-2-[(4-nitrophenyl)amino]-4,5'-bi-1,3-thiazol-2'-yl}propanamide may have potential applications in the treatment of inflammatory and neurodegenerative diseases. Further research is needed to fully understand the mechanism of action of N-{4'-methyl-2-[(4-nitrophenyl)amino]-4,5'-bi-1,3-thiazol-2'-yl}propanamide and its potential applications in scientific research.
In conclusion, N-{4'-methyl-2-[(4-nitrophenyl)amino]-4,5'-bi-1,3-thiazol-2'-yl}propanamide is a biologically active compound with potential applications in scientific research. Its anti-cancer, anti-inflammatory, and neuroprotective properties make it a promising candidate for the development of new drugs. Further research is needed to fully understand the mechanism of action of N-{4'-methyl-2-[(4-nitrophenyl)amino]-4,5'-bi-1,3-thiazol-2'-yl}propanamide and its potential applications in scientific research.
Synthesis Methods
The synthesis of N-{4'-methyl-2-[(4-nitrophenyl)amino]-4,5'-bi-1,3-thiazol-2'-yl}propanamide involves the reaction of 4-nitroaniline with 2-mercapto-4-methylthiazole followed by the addition of propanoyl chloride. The resulting compound is then purified through recrystallization to obtain N-{4'-methyl-2-[(4-nitrophenyl)amino]-4,5'-bi-1,3-thiazol-2'-yl}propanamide in high purity.
Scientific Research Applications
N-{4'-methyl-2-[(4-nitrophenyl)amino]-4,5'-bi-1,3-thiazol-2'-yl}propanamide has been shown to have potential applications in scientific research, particularly in the field of cancer research. Studies have shown that N-{4'-methyl-2-[(4-nitrophenyl)amino]-4,5'-bi-1,3-thiazol-2'-yl}propanamide can inhibit the growth of cancer cells in vitro and in vivo. Additionally, N-{4'-methyl-2-[(4-nitrophenyl)amino]-4,5'-bi-1,3-thiazol-2'-yl}propanamide has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
properties
Molecular Formula |
C16H15N5O3S2 |
|---|---|
Molecular Weight |
389.5 g/mol |
IUPAC Name |
N-[4-methyl-5-[2-(4-nitroanilino)-1,3-thiazol-4-yl]-1,3-thiazol-2-yl]propanamide |
InChI |
InChI=1S/C16H15N5O3S2/c1-3-13(22)20-16-17-9(2)14(26-16)12-8-25-15(19-12)18-10-4-6-11(7-5-10)21(23)24/h4-8H,3H2,1-2H3,(H,18,19)(H,17,20,22) |
InChI Key |
HJUOMYBKCXFMJR-UHFFFAOYSA-N |
SMILES |
CCC(=O)NC1=NC(=C(S1)C2=CSC(=N2)NC3=CC=C(C=C3)[N+](=O)[O-])C |
Canonical SMILES |
CCC(=O)NC1=NC(=C(S1)C2=CSC(=N2)NC3=CC=C(C=C3)[N+](=O)[O-])C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[6-tert-butyl-3-(4-morpholinylcarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-4-methylbenzamide](/img/structure/B289412.png)
![6-tert-butyl-N-(2-furylmethyl)-2-[(2-thienylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B289413.png)
![N-(6-tert-butyl-3-{[(2-furylmethyl)amino]carbonyl}-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-furamide](/img/structure/B289414.png)
![6-tert-butyl-2-[(3-chlorobenzoyl)amino]-N-(2-furylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B289415.png)
![6-tert-butyl-N-(2-furylmethyl)-2-[(4-methylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B289417.png)

![6-tert-butyl-2-[(2-chlorobenzoyl)amino]-N-(2-hydroxyethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B289419.png)
![6-tert-butyl-N-(2-hydroxyethyl)-2-[(4-methylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B289422.png)
![6-tert-butyl-N-(2-hydroxyethyl)-2-[(2-methylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B289423.png)
![N-{6-tert-butyl-3-[(2,6-dimethyl-4-morpholinyl)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}benzamide](/img/structure/B289425.png)
![N-[6-tert-butyl-3-(1-piperidinylcarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-2-thiophenecarboxamide](/img/structure/B289428.png)

![6-tert-butyl-N,N-diethyl-2-[(2-thienylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B289430.png)
![N-{6-tert-butyl-3-[(diethylamino)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}-2-furamide](/img/structure/B289431.png)